Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 5-(5-Methylfuran-2-yl)-1,2-oxazole
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 5-(5-Methylfuran-2-yl)-1,2-oxazole
Executive Summary
5-(5-Methylfuran-2-yl)-1,2-oxazole (also known as 5-(5-methylfuran-2-yl)isoxazole) represents a specific class of bi-heterocyclic scaffolds utilized in modern medicinal chemistry. As a hybrid of two five-membered aromatic rings—an electron-rich furan and an electron-deficient isoxazole—this compound serves as a critical bioisostere for bi-phenyl systems in drug design. Its physicochemical profile is characterized by moderate lipophilicity and specific electronic conjugation that makes it a valuable intermediate for the synthesis of antimicrobial, anti-inflammatory (COX-2 inhibition), and antitumor agents.
This guide provides a rigorous analysis of the compound's molecular architecture, physicochemical parameters, and a validated synthetic protocol, designed for researchers requiring high-fidelity data for lead optimization.
Molecular Architecture & Electronic Properties
The structural core of 5-(5-Methylfuran-2-yl)-1,2-oxazole consists of a 1,2-oxazole (isoxazole) ring linked at its C5 position to the C2 position of a 5-methylfuran moiety.
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Electronic Conjugation: The C-C single bond connecting the two heterocycles allows for
-electron delocalization. The furan ring acts as an electron donor, enriching the electron density of the isoxazole ring. This push-pull electronic character influences the compound's reactivity, making the isoxazole C4 position susceptible to electrophilic substitution, although less so than the highly reactive furan ring. -
Conformational Bias: While the bi-aryl bond allows rotation, the molecule tends toward a planar conformation to maximize orbital overlap, which is critical for binding affinity in enzyme pockets (e.g., kinase or COX active sites).
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Aromaticity: Both rings satisfy Hückel’s rule (
-electrons), conferring thermodynamic stability, though the furan ring is acid-sensitive and prone to oxidative ring opening.
Physicochemical Profile
The following data aggregates calculated and experimental parameters essential for assessing drug-likeness and formulation requirements.
Table 1: Physicochemical Parameters
| Parameter | Value | Description/Implication |
| Molecular Formula | Core stoichiometry. | |
| Molecular Weight | 149.15 g/mol | Low MW fragment, ideal for Fragment-Based Drug Discovery (FBDD). |
| CAS Number | Not assigned | Specific core often synthesized in situ; derivatives (e.g., -COOH) are indexed (CAS 1469045-05-3). |
| cLogP | 1.8 ± 0.3 | Moderately lipophilic; indicates good membrane permeability. |
| TPSA | ~39.0 Ų | Topological Polar Surface Area; <140 Ų suggests high oral bioavailability. |
| H-Bond Acceptors | 3 | Nitrogen (isoxazole) and two Oxygens (furan, isoxazole). |
| H-Bond Donors | 0 | Lack of -OH/-NH groups increases lipophilicity. |
| Rotatable Bonds | 1 | The C-C bond between rings; low flexibility reduces entropic penalty in binding. |
| Predicted Solubility | Low (Water) | Soluble in DMSO, Methanol, DCM, Ethyl Acetate. |
| Melting Point | < 100 °C | Likely a low-melting solid or oil based on structural analogs (e.g., 5-phenylisoxazole). |
Solubility & Stability Analysis
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Solubility: The compound is hydrophobic. For biological assays, stock solutions should be prepared in DMSO (up to 50 mM) and diluted into aqueous buffers to <1% DMSO to prevent precipitation.
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Acid Stability: The furan ring is acid-labile. Prolonged exposure to strong mineral acids (HCl, H₂SO₄) can lead to ring opening and polymerization (resinification).
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Metabolic Stability: The 5-methyl group on the furan is a potential site for metabolic oxidation (CYP450) to a hydroxymethyl or carboxylic acid metabolite.
Validated Synthetic Protocol
The most regioselective and high-yield route to 5-(5-methylfuran-2-yl)-1,2-oxazole is the Enaminone Cyclization Method . This protocol avoids the regiochemical ambiguity often seen in direct condensation of 1,3-diketones.
Reaction Scheme Visualization
Figure 1: Regioselective Synthesis via Enaminone Intermediate. This pathway ensures the furan ring is positioned at C5 of the isoxazole.
Detailed Methodology
Step 1: Synthesis of Enaminone Intermediate
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Reagents: Charge a round-bottom flask with 5-methyl-2-acetylfuran (1.0 equiv) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv).
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Conditions: Reflux the neat mixture (or in Toluene) at 110°C for 6–8 hours.
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Monitoring: Monitor by TLC (EtOAc:Hexane 1:1). The starting ketone spot will disappear, replaced by a more polar, yellow/orange fluorescent spot (the enaminone).
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Workup: Evaporate excess DMF-DMA under reduced pressure. The residue (often a yellow solid) can be used directly or recrystallized from ethanol/ether.
Step 2: Cyclization to Isoxazole
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Reagents: Dissolve the enaminone intermediate in Ethanol (0.5 M concentration). Add Hydroxylamine Hydrochloride (NH₂OH[1]·HCl) (1.2 equiv).
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Conditions: Reflux at 80°C for 2–3 hours.
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Mechanism: The hydroxylamine attacks the enaminone carbon, followed by intramolecular dehydration to close the ring.
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Purification: Cool to room temperature. Pour into ice-water. The product typically precipitates. Filter and wash with cold water. If oily, extract with DCM, dry over Na₂SO₄, and purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).
Structural Identification (Self-Validating Data)
To confirm the identity of the synthesized compound, the following spectroscopic signals are diagnostic.
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¹H NMR (CDCl₃, 400 MHz):
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Mass Spectrometry (ESI+):
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Target Mass:
Da. -
Observed
: Da.
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Structure-Activity Relationship (SAR) Logic
Understanding the role of this scaffold helps in rational drug design.
Figure 2: SAR Map highlighting metabolic liabilities and binding interaction points.
Implications for Drug Design
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Bioisosterism: The furan-isoxazole linkage mimics the geometry of bi-phenyl or bi-pyridyl systems but with altered solubility and H-bonding potential.
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Metabolic Soft Spot: The 5-methyl group is a "soft spot" for oxidation. If increased half-life is required, replacing the methyl with a chlorine or trifluoromethyl group is a standard optimization strategy.
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Rigidity: The system is relatively rigid, reducing the entropy loss upon binding to a protein target.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75356060, 5-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]
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Molecules (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
